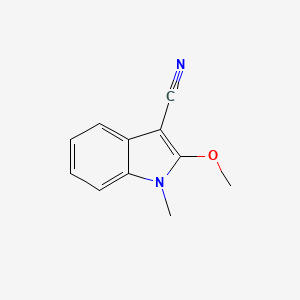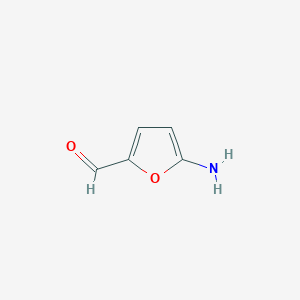![molecular formula C11H8N2S B13878808 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring, with a thiophene group attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine scaffold.
Aplicaciones Científicas De Investigación
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways . By binding to these targets, the compound can modulate their activity, leading to various biological effects, such as inhibition of cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-(Thiophen/thiazole-2-ylthio)pyridine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Thiazolo[3,2-a]pyridines: Compounds with a thiazole ring fused to a pyridine ring, exhibiting similar chemical reactivity and biological properties.
Uniqueness
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine is unique due to its specific structural arrangement, which allows for diverse chemical modifications and a broad range of biological activities. Its thiophene group contributes to its distinct electronic properties, making it a valuable scaffold for drug development and material science.
Propiedades
Fórmula molecular |
C11H8N2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
3-thiophen-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H8N2S/c1-2-6-13-10(4-1)9(8-12-13)11-5-3-7-14-11/h1-8H |
Clave InChI |
PKNCGLBKZREFJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NN2C=C1)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)

![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)




![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)
![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)

![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)


